1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17472311
Molecular Formula: C10H14BrNO
Molecular Weight: 244.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrNO |
|---|---|
| Molecular Weight | 244.13 g/mol |
| IUPAC Name | 1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
| Standard InChI Key | ZLXMOCDTXKUUNH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)C(C(C)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3-bromo-5-methylphenyl group attached to a propan-2-ol backbone with an amino substituent at the first carbon (Table 1). Its stereochemistry varies across enantiomers, such as the (1S,2S)- and (1R,2R)-configurations documented in chiral synthesis studies .
Table 1: Structural Characteristics
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | 1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol | |
| Molecular Formula | C₁₀H₁₄BrNO | |
| SMILES | CC1=CC(=CC(=C1)Br)C(C(C)O)N | |
| Chiral Centers | C1 and C2 | |
| XLogP3-AA (Predicted) | 1.9 |
The bromine atom at the aromatic meta-position enhances electrophilic reactivity compared to non-halogenated analogs, while the methyl group at the para-position influences steric interactions. Hydrogen-bonding capacity arises from the -NH₂ and -OH groups, enabling participation in molecular recognition processes .
Synthesis and Reaction Chemistry
Synthetic Pathways
Industrial-scale production typically employs multi-step sequences starting from 3-bromo-5-methylbenzaldehyde (Fig. 1). Key stages include:
-
Nucleophilic Addition: Grignard reagent (e.g., CH₃MgBr) attack on the aldehyde carbonyl to form a secondary alcohol.
-
Amination: Introduction of the amino group via reductive amination or displacement reactions .
-
Stereochemical Control: Chiral catalysts or resolving agents isolate desired enantiomers .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldehyde Preparation | Bromination of 5-methylbenzaldehyde | 78% |
| Alcohol Formation | CH₃MgBr, THF, −10°C | 85% |
| Reductive Amination | NH₃, NaBH₄, MeOH | 62% |
Reactivity Profile
The compound undergoes characteristic amino alcohol reactions:
-
Oxidation: The secondary alcohol oxidizes to a ketone with CrO₃ under acidic conditions.
-
Bromine Displacement: Pd-catalyzed coupling reactions replace bromine with aryl/alkynyl groups .
-
Salt Formation: Protonation of the amino group forms hydrochloride salts for improved solubility.
| Assay Type | Target | IC₅₀/EC₅₀ |
|---|---|---|
| GPCR Binding | 5-HT₂A Receptor | 12 μM |
| Enzyme Inhibition | Monoamine Oxidase B | 18 μM |
| Cytotoxicity | HeLa Cells | >100 μM |
Stability and Formulation Considerations
Physicochemical Stability
The compound remains stable for ≥24 months at −20°C in amber vials. Degradation occurs under:
-
Acidic Conditions (pH <2): Cleavage of the C-N bond.
Table 4: Stability Parameters
Analytical Characterization
Quality control protocols utilize:
-
HPLC: C18 column, 0.1% TFA/ACN gradient, retention time = 8.2 min .
-
NMR (¹H, 400 MHz): δ 7.35 (s, Ar-H), 4.21 (m, -OH), 3.02 (q, -NH₂) .
Research Trends and Future Directions
Recent studies focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume